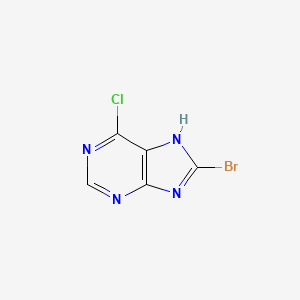

8-bromo-6-chloro-9H-purine

Übersicht

Beschreibung

8-Bromo-6-chloro-9H-purine is a heterocyclic organic compound that belongs to the purine family. It is characterized by the presence of bromine and chlorine atoms attached to the purine ring. This compound is a white crystalline powder that is sparingly soluble in water and is commonly used in various fields of research, including medical, environmental, and industrial studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-6-chloro-9H-purine typically involves the halogenation of purine derivatives. One common method is the bromination and chlorination of purine using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) chloride to facilitate the halogenation process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors to ensure consistent quality and yield. The process includes purification steps such as recrystallization and chromatography to obtain the desired purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Bromo-6-chloro-9H-purine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted purine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

Overview

8-Bromo-6-chloro-9H-purine is a synthetic compound belonging to the purine family, characterized by the presence of bromine and chlorine substituents. This compound has garnered significant interest in various scientific fields due to its unique chemical properties and potential biological activities. Its applications span across chemistry, biology, medicine, and industry.

Chemistry

This compound serves as a valuable building block in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules : The compound acts as an intermediate for creating more complex purine derivatives, which are essential in pharmaceutical development.

- Reagent in Organic Reactions : Its unique halogen substituents allow for diverse nucleophilic substitutions and electrophilic reactions, making it useful in various organic syntheses.

Biology

The compound has shown promise in biological research, particularly concerning:

- Antiviral and Anticancer Activities : Studies indicate that this compound can inhibit DNA replication and cell proliferation in cancer cell lines. It has been observed to induce apoptosis in various cancer types, including leukemia and melanoma.

- Enzyme Inhibition : The compound acts as an inhibitor of specific kinases, notably the phosphoinositide 3-kinase (PI3K) delta pathway, which is crucial for immune responses . This inhibition can potentially lead to therapeutic applications in immune-related diseases.

Medicine

In medicinal chemistry, this compound is investigated for:

- Drug Development : Its properties make it a candidate for designing new purine-based pharmaceuticals aimed at treating cancer and viral infections.

- Therapeutic Interventions : The compound's ability to modulate biochemical pathways suggests potential applications in targeted therapies for various diseases.

Industry

The compound finds applications in industrial settings:

- Material Development : It is used in the formulation of specialty chemicals and materials due to its unique chemical properties.

- Analytical Reference Substance : It serves as a reference compound in analytical chemistry for method development and validation.

Case Studies

Several studies have documented the biological activities of this compound:

- Antitumor Activity : In vitro assays demonstrated significant inhibition of cancer cell proliferation, particularly in non-small cell lung cancer models. The compound was shown to disrupt cell cycle progression, leading to apoptosis .

- Kinase Inhibition Studies : Research highlighted its role as a selective inhibitor of the PI3K delta pathway, impacting T-cell responses and suggesting therapeutic potential in autoimmune diseases .

- Synthetic Applications : The compound has been successfully employed as an intermediate in synthesizing novel purine derivatives with enhanced biological activity.

Wirkmechanismus

The mechanism of action of 8-bromo-6-chloro-9H-purine involves its interaction with specific molecular targets and pathways. The compound can bind to purine receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of the research .

Vergleich Mit ähnlichen Verbindungen

- 6-Chloro-9-isopropyl-9H-purine

- 6-Chloro-8-methyl-9H-purine

- 2,6-Dichloro-9-(2-methoxybenzyl)-9H-purine

- 6-Chloro-9-cyclopentyl-9H-purine

Comparison: 8-Bromo-6-chloro-9H-purine is unique due to the presence of both bromine and chlorine atoms on the purine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific research applications .

Biologische Aktivität

8-Bromo-6-chloro-9H-purine is a heterocyclic organic compound belonging to the purine family, characterized by the presence of bromine and chlorine atoms. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anticancer and antiviral properties. This article delves into the biological activity of this compound, discussing its mechanisms of action, biochemical pathways, and applications in research.

The biological activity of this compound primarily involves its interaction with nucleic acids and proteins. The following mechanisms have been identified:

- Enzyme Inhibition : This compound can inhibit specific enzymes involved in DNA and RNA metabolism, disrupting essential cellular processes such as replication and repair. For instance, it has been shown to interact with purine nucleoside phosphorylase, crucial for the purine salvage pathway.

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells through the activation of the p53 signaling pathway, leading to programmed cell death.

- Cell Signaling Modulation : The compound influences cell signaling pathways and gene expression, affecting cellular metabolism and overall function.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, showing dose-dependent cytotoxic effects. The following table summarizes some key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U87MG (glioma) | 1.0 | Induces apoptosis |

| HeLa (cervical) | 0.029 | Inhibits DNA synthesis |

| MCF-7 (breast) | 0.035 | Cell cycle arrest |

| A549 (lung) | 0.25 | Disruption of metabolic pathways |

These results indicate that the compound's potency varies across different cancer types, suggesting a selective action mechanism.

Antiviral Activity

In addition to its anticancer properties, this compound has been studied for its antiviral potential. It is believed to interfere with viral replication processes by inhibiting viral enzymes necessary for nucleic acid synthesis. Preliminary studies suggest it may be effective against certain RNA viruses.

Case Studies

Several studies have highlighted the efficacy of this compound in cancer research:

- Study on Glioma Cells : A study published in Molecules indicated that treatment with this compound resulted in significant apoptosis in U87MG glioma cells, with an observed increase in apoptotic markers after 48 hours of exposure .

- Cervical Cancer Research : Research involving HeLa cells demonstrated that this compound could effectively inhibit cell proliferation, showing an IC50 value lower than many standard chemotherapeutics.

- Breast Cancer Studies : In MCF-7 breast cancer cells, the compound was found to induce cell cycle arrest at the G1 phase, contributing to its anticancer effects .

Eigenschaften

IUPAC Name |

8-bromo-6-chloro-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN4/c6-5-10-2-3(7)8-1-9-4(2)11-5/h1H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMGUMAFDFJHRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=N1)Cl)NC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647983 | |

| Record name | 8-Bromo-6-chloro-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914220-07-8 | |

| Record name | 8-Bromo-6-chloro-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.